N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a carboxamide group and a sulfonyl-substituted phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol with formaldehyde. The next step involves the introduction of the carboxamide group through an amidation reaction. The sulfonyl-substituted phenyl ring is then attached via a sulfonylation reaction using sulfonyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various downstream effects, depending on the enzyme or receptor involved.
Comparison with Similar Compounds
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide: can be compared with other similar compounds, such as:
- N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxylate
- N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-sulfonamide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in This compound makes it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-4-2-3-11-22(14)28(24,25)17-8-6-16(7-9-17)21-20(23)15-5-10-18-19(12-15)27-13-26-18/h5-10,12,14H,2-4,11,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUPSGMVOALQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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